tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4'-piperidine]-1'-carboxylate
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Overview
Description
Tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4’-piperidine]-1’-carboxylate is a complex organic compound featuring a spiro structure, which is characterized by two rings sharing a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a naphthyridine intermediate, followed by the introduction of a piperidine ring through a cyclization reaction. The tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides (e.g., tert-butyl chloride) and bases (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s spiro structure allows it to fit into specific binding sites, thereby modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Spiro compounds: These compounds share the spiro structure and are known for their unique chemical and physical properties.
Uniqueness
Tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4’-piperidine]-1’-carboxylate is unique due to its combination of a spiro structure with a naphthyridine core. This combination imparts distinct properties, such as enhanced stability and specific biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H25N3O2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H25N3O2/c1-16(2,3)22-15(21)20-11-7-17(8-12-20)6-10-19-14-13(17)5-4-9-18-14/h4-5,9H,6-8,10-12H2,1-3H3,(H,18,19) |
InChI Key |
VOMOWOHFNLBNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC3=C2C=CC=N3)CC1 |
Origin of Product |
United States |
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